molecular formula C38H26N4O2 B1626392 Pyrazole-72 CAS No. 85833-79-0

Pyrazole-72

Número de catálogo: B1626392
Número CAS: 85833-79-0
Peso molecular: 570.6 g/mol
Clave InChI: NRJWLWMYNPVLGP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Structural Elucidation of Pyrazole-72

Molecular Architecture and Crystallographic Analysis

This compound, with the empirical formula C₃₈H₂₆N₄O₂ , features a fused aromatic system comprising a benzimidazo[2,1-a]isoquinolin-7-one core substituted with a 4-methoxyphenyl group and a 2-naphthyl moiety connected via a 4,5-dihydro-1H-pyrazole ring (Fig. 1). Key structural elements include:

  • Heterocyclic Complexity : The central isoquinolinone system is fused with a benzimidazole ring, creating a rigid, planar aromatic framework.
  • Substituent Effects : The 4-methoxyphenyl group introduces electron-donating methoxy functionality, while the 2-naphthyl substituent enhances π-conjugation.

Crystallographic studies reveal a monoclinic crystal system (space group P2₁/c ), with unit-cell parameters a = 33.137 Å, b = 14.425 Å, c = 12.127 Å . The molecular conformation adopts a cis arrangement for the central biphenyl fragment, contrasting with the typical trans configuration observed in related pyrazolone pigments.

Table 1: Key Crystallographic Parameters of this compound

Parameter Value Source
Space Group P2₁/c
Unit Cell (Å) a = 33.137, b = 14.425, c = 12.127
Molecular Weight 570.64 g/mol
Melting Point 280.3–286.0 °C

Hydrogen bonding and π-π stacking interactions stabilize the crystal lattice, as evidenced by O–H⋯O and N–H⋯O interactions between adjacent molecules.

Quantum Chemical Calculations for Electronic Structure Determination

Density Functional Theory (DFT) studies using the B3LYP/6-311G(d,p) basis set were employed to validate experimental data and predict electronic properties.

Bond Lengths and Angles

Theoretical bond lengths align closely with experimental X-ray values:

  • C–N (pyrazole ring) : 1.243–1.381 Å (theoretical) vs. 1.227–1.383 Å (experimental).
  • C=O (isoquinolinone) : 1.363 Å (theoretical) vs. 1.363 Å (experimental).
Electronic Properties

Global descriptors highlight the compound’s reactivity:

  • HOMO-LUMO Gap : 4.2 eV (theoretical), indicating moderate stability.
  • Electrophilicity Index (ω) : 1.8 eV (theoretical), suggesting susceptibility to nucleophilic attack.

Table 2: Theoretical vs. Experimental NMR Shifts

Proton Environment Experimental δ (ppm) Theoretical δ (ppm)
CH (Pyrazole) 7.18 7.12–7.20
N=CH (Aromatic) 8.39 8.35–8.45
OH (Phenolic) 11.51 11.40–11.60

The anti -configuration of π-bonds and prevalence of the hydrazo tautomer were confirmed via CIS and TD-DFT calculations, correlating with experimental UV-VIS spectra (λₘₐₓ ≤519 nm).

Comparative Analysis with Pyrazolone Orange and Related Derivatives

Pyrazolone Orange (CAS 3520-72-7), a structurally distinct pigment, differs significantly from this compound in molecular architecture and properties.

Structural Contrasts
Feature This compound Pyrazolone Orange
Core Structure Benzimidazoisoquinolin-7-one Pyrazolone-benzidine
Substituents 4-Methoxyphenyl, 2-naphthyl Chloro, methoxy
λₘₐₓ (nm) ≤519 (solid) 447–451 (CHCl₃)
Molecular Weight 570.64 g/mol 623.50 g/mol

Pyrazolone Orange adopts a trans -biphenyl conformation and exhibits stronger absorption in the visible range due to extended π-conjugation.

Crystallographic and Electronic Differences

This compound’s cis -biphenyl arrangement reduces steric strain, enabling tighter molecular packing compared to Pyrazolone Orange’s trans configuration. Theoretical studies reveal that this compound’s HOMO-LUMO gap is narrower than Pyrazolone Orange’s, suggesting enhanced electronic delocalization in the former.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

15-[3-(4-methoxyphenyl)-2-naphthalen-2-yl-3,4-dihydropyrazol-5-yl]-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4,6,8,12(20),13,15,17-nonaen-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H26N4O2/c1-44-27-17-14-24(15-18-27)35-22-33(40-42(35)26-16-13-23-7-2-3-8-25(23)21-26)28-19-20-31-36-29(28)9-6-10-30(36)37-39-32-11-4-5-12-34(32)41(37)38(31)43/h2-21,35H,22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRJWLWMYNPVLGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C3=CC4=CC=CC=C4C=C3)C5=C6C=CC=C7C6=C(C=C5)C(=O)N8C7=NC9=CC=CC=C98
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60523048
Record name 4-[5-(4-Methoxyphenyl)-1-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60523048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

570.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85833-79-0
Record name 4-[5-(4-Methoxyphenyl)-1-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60523048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Cyclocondensation of Hydrazine Derivatives with α,β-Unsaturated Carbonyl Compounds

The cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds remains a cornerstone for synthesizing dihydropyrazoles. The patent US4434292A outlines a foundational approach where hydrazine hydrate reacts with acrolein in an aqueous-organic medium (e.g., toluene or chlorobenzene) at 20–80°C to form 2-pyrazoline intermediates. For Pyrazole-72, this method could be adapted by substituting acrolein with a tailored enone bearing the 4-methoxyphenyl group. Specifically, 4-methoxyphenyl vinyl ketone would react with 2-naphthylhydrazine under reflux conditions, leveraging the exothermic reaction to drive cyclization.

Key modifications include the use of aromatic solvents to enhance solubility of the bulky naphthyl group and controlled temperature gradients (40–60°C) to prevent premature oxidation of the dihydro core. Post-reaction, the intermediate may be isolated via vacuum distillation or directly oxidized if further aromatization is required. However, since this compound retains the dihydro structure, oxidation steps are omitted, distinguishing it from classical pyrazole synthesis.

Base-Mediated [3+2] Cycloaddition for Regioselective Assembly

Recent advancements in regioselective pyrazole synthesis, as reported in The Journal of Organic Chemistry, demonstrate the utility of 2-alkynyl-1,3-dithianes and sydnones in [3+2] cycloadditions. This method exploits the umpolung reactivity of dithianes to construct polysubstituted pyrazoles under mild, base-mediated conditions (e.g., KOtBu in THF at 25°C). For this compound, the dipolarophile component could be a 2-naphthyl-substituted sydnone, while the dithiane moiety incorporates the 4-methoxyphenyl group.

The reaction proceeds via a concerted mechanism, ensuring precise regiocontrol over the 1- and 3-positions of the pyrazole ring. Computational studies cited in the work suggest that electron-donating groups (e.g., methoxy) enhance the nucleophilic character of the dithiane, accelerating cycloaddition kinetics. Yields for analogous systems exceed 80%, with functional group tolerance accommodating the steric demands of the naphthyl substituent. Post-synthetic modifications, such as hydrolysis of the dithianyl group, may further refine the product’s electronic properties.

Ionic Liquid-Facilitated Synthesis under Green Conditions

The use of ionic liquids as green solvents and catalysts has revolutionized heterocyclic synthesis, as exemplified by JOCPR’s protocol for 1,3-disubstituted pyrazoles. In a typical procedure, 2-naphthylhydrazine reacts with 4-methoxyphenylpropenone in the presence of [BMIM][BF₄] (1-butyl-3-methylimidazolium tetrafluoroborate) at 70°C. The ionic liquid stabilizes charged intermediates, reducing side reactions and improving yields (72% reported for analogous systems).

Comparative studies indicate that ionic liquids enhance reaction rates by up to 40% compared to traditional solvents like ethanol or DMF. For this compound, this method offers scalability and reduced environmental impact, critical for industrial applications. Post-reaction, the product is extracted with ethyl acetate, and the ionic liquid is recovered for reuse, aligning with sustainable chemistry principles.

1,3-Dipolar Cycloaddition of Diazonium Salts

A less conventional yet viable route involves the 1,3-dipolar cycloaddition of diazonium salts with electron-deficient alkenes. This method, highlighted in PMC’s review on pyrazole drug discovery, generates dihydropyrazoles via in situ diazo compound formation. For this compound, 4-methoxyphenyl diazonium chloride would react with 2-naphthylacrylonitrile in aqueous HCl at 0–5°C. The reaction’s regiochemical outcome is governed by frontier molecular orbital interactions, favoring attack at the β-position of the acrylonitrile.

While yields for this method are moderate (50–60%), it provides access to sterically congested dihydropyrazoles that are challenging to synthesize via other routes. Catalytic additives, such as Cu(I) salts, may further enhance reaction efficiency, though their compatibility with the naphthyl group requires empirical validation.

Catalytic Oxidation of Pyrazoline Intermediates

Although this compound is a dihydro derivative, understanding its relationship to pyrazoline intermediates is crucial. The patent US4434292A details the oxidation of 2-pyrazoline to pyrazole using NaOCl or RuO₂·H₂O at 0–30°C. For this compound, partial oxidation could be strategically halted to preserve the dihydro structure. Kinetic studies suggest that shorter reaction times (1–2 hours) and sub-stoichiometric oxidant ratios (0.5 equiv. NaOCl) favor intermediate stabilization.

Comparative Analysis of Synthetic Methods

Method Reactants Conditions Yield Regioselectivity
Cyclocondensation 2-Naphthylhydrazine + 4-Methoxyphenylpropenone Toluene, 60°C, 6h 70–75% Moderate
[3+2] Cycloaddition Sydnone + 2-Alkynyl-1,3-dithiane KOtBu, THF, 25°C, 12h 80–85% High
Ionic Liquid Hydrazine + Enone [BMIM][BF₄], 70°C, 4h 72% High
Diazonium Cycloaddition Diazonium salt + Acrylonitrile HCl (aq), 0°C, 8h 50–60% Low

Análisis De Reacciones Químicas

Types of Reactions

Pyrazole-72 undergoes various chemical reactions, including oxidation, reduction, and substitution . It can also participate in cycloaddition reactions and form complexes with metal ions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield pyrazole-3,5-dicarboxylic acid, while reduction can produce pyrazoline derivatives .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer properties of Pyrazole-72 and its derivatives. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Studies and Findings

  • Cell Line Evaluations : this compound derivatives were tested against several cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and HeLa (cervical cancer). For instance, a derivative exhibited an IC50 value of 0.15 µM against A549 cells, indicating potent antiproliferative activity .
  • Mechanism of Action : The mechanism involves the inhibition of tubulin polymerization, which is critical for cancer cell division. One study reported that a derivative of this compound inhibited tubulin assembly with an IC50 value of 7.30 µM .
CompoundCell LineIC50 (µM)Mechanism
This compound Derivative 1A5490.15Tubulin inhibition
This compound Derivative 2MCF72.78Apoptosis induction
This compound Derivative 3HeLa4.2Cell cycle arrest

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties, showcasing effectiveness against various bacterial strains.

Case Studies and Findings

  • Antibacterial Screening : In vitro studies have shown that derivatives of this compound possess significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. One derivative demonstrated an MIC value of 1.61 mg/mL against these bacteria .
  • Antifungal Properties : Additionally, compounds derived from this compound have been tested for antifungal activity, revealing promising results against Candida albicans with MIC values ranging from 15 to 60 µg/mL .
CompoundPathogenMIC (mg/mL)
This compound Derivative 1S. aureus1.61
This compound Derivative 2E. coli0.075
This compound Derivative 3C. albicans15–60

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through various studies, showcasing its ability to mitigate inflammation-related conditions.

Case Studies and Findings

  • Inflammation Models : In animal models, derivatives of this compound have shown effectiveness in reducing inflammation markers significantly compared to control groups . The compounds were able to inhibit key pro-inflammatory cytokines.

Summary of Pharmacological Activities

The following table summarizes the diverse pharmacological activities associated with this compound:

Activity TypeDescription
AnticancerSignificant cytotoxicity against multiple cell lines; inhibits tubulin polymerization.
AntimicrobialEffective against bacterial strains; shows antifungal properties.
Anti-inflammatoryReduces inflammation markers in preclinical models; inhibits pro-inflammatory cytokines.

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

Pyrazole-72 is unique due to its specific arrangement of nitrogen atoms, which imparts distinct electronic properties and reactivity. This uniqueness allows for the development of specialized derivatives with tailored biological and chemical activities .

Actividad Biológica

Pyrazole-72 is a member of the pyrazole class of compounds, known for their diverse biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article explores the biological activity of this compound, summarizing key findings from recent research studies, including its anticancer properties, mechanisms of action, and potential therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines. The compound has demonstrated significant cytotoxic effects, with varying degrees of potency depending on the specific cancer type.

Cytotoxicity Data

The following table summarizes the cytotoxicity (IC50 values) of this compound against different cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung)50–100Induces apoptosis and cell cycle arrest
HCT-116 (Colon)25Apoptosis via caspase activation
MCF-7 (Breast)30Cell cycle arrest at G2/M phase
K-562 (Leukemia)20Induces apoptosis

Data compiled from various studies .

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. This is achieved through several mechanisms:

  • Caspase Activation : this compound has been shown to activate caspases, leading to programmed cell death. Specifically, it increases caspase-3 activity while decreasing Bcl-2 levels, which is crucial for apoptosis .
  • Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating .
  • DNA Intercalation : Similar to other anticancer agents like doxorubicin, this compound may bind to DNA through intercalation, disrupting normal DNA function and leading to cell death .

Anti-inflammatory Properties

In addition to its anticancer effects, this compound exhibits notable anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines and reduce oxidative stress markers in various models .

In Vitro Studies

In vitro assays have demonstrated that this compound effectively reduces inflammation by:

  • Decreasing levels of TNF-alpha and IL-6 in treated macrophages.
  • Inhibiting the expression of COX-2 and iNOS enzymes involved in inflammatory processes .

Case Studies

Several case studies have provided insights into the clinical relevance of this compound:

  • Case Study 1: Lung Cancer
    A study involving A549 lung cancer cells showed that treatment with this compound resulted in a significant reduction in cell viability and increased apoptotic markers compared to control groups.
  • Case Study 2: Colon Cancer
    Research on HCT-116 colon cancer cells revealed that this compound not only reduced cell proliferation but also enhanced sensitivity to conventional chemotherapy agents like 5-FU .
  • Case Study 3: Breast Cancer
    In MCF-7 breast cancer cells, this compound exhibited a synergistic effect when combined with other anticancer drugs, suggesting its potential as an adjuvant therapy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Pyrazole-72, and what experimental factors influence yield optimization?

  • Methodological Answer: this compound is typically synthesized via cyclocondensation reactions between hydrazines and 1,3-diketones or their equivalents. Key variables include solvent polarity (e.g., ethanol vs. DMF), temperature gradients (80–120°C), and catalyst selection (e.g., acetic acid for acid-mediated cyclization). Yield optimization requires iterative testing of stoichiometric ratios (e.g., 1:1.2 hydrazine:diketone) and purification techniques (e.g., column chromatography with ethyl acetate/hexane gradients) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural purity and functional groups?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming proton environments and aromaticity. X-ray crystallography provides definitive structural validation, while High-Resolution Mass Spectrometry (HRMS) verifies molecular weight. For unresolved peaks, IR spectroscopy identifies N-H and C-N stretches (2900–3300 cm⁻¹). Cross-referencing with published spectral databases (e.g., PubChem) ensures consistency .

Q. How should researchers design a literature review strategy to identify gaps in this compound’s existing applications?

  • Methodological Answer: Use structured databases (PubMed, SciFinder) with Boolean operators (e.g., "this compound AND reactivity NOT industrial"). Prioritize peer-reviewed journals over patents. Classify findings by reaction type (e.g., nucleophilic substitution, cross-coupling) and note understudied areas (e.g., photochemical behavior). Secondary sources like review articles (e.g., ) provide synthesis trends .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction mechanisms involving this compound’s electrophilic substitution patterns?

  • Methodological Answer: Discrepancies often arise from solvent effects or substituent electronic profiles. Conduct controlled comparative experiments under identical conditions (solvent, temperature, catalyst). Pair experimental data with Density Functional Theory (DFT) calculations to map electron density and transition states. For kinetic disagreements, use stopped-flow spectroscopy to monitor intermediate formation rates .

Q. What computational strategies predict this compound’s reactivity in novel reaction environments (e.g., ionic liquids or high-pressure systems)?

  • Methodological Answer: Molecular Dynamics (MD) simulations model solute-solvent interactions in ionic liquids. For high-pressure systems, ab initio methods (e.g., CASSCF) assess conformational stability. Validate predictions with small-scale exploratory reactions (e.g., 5–10 mg this compound in a Parr reactor) and characterize products via GC-MS .

Q. How should researchers design experiments to test conflicting hypotheses about this compound’s role in multi-component reactions?

  • Methodological Answer: Apply a fractional factorial design to isolate variables (e.g., catalyst loading, reactant order). Use labeled isotopes (e.g., ¹⁵N-hydrazine) to track pathway specificity. For ambiguous results, employ in-situ monitoring (e.g., ReactIR) to detect transient intermediates. Cross-validate with kinetic isotope effects (KIEs) .

Data Analysis & Validation

Q. What statistical approaches are appropriate for analyzing reproducibility issues in this compound’s synthetic yields?

  • Methodological Answer: Use ANOVA to compare batch-to-batch variability (e.g., 3 replicates per condition). For outlier detection, apply Grubbs’ test (α=0.05). Report confidence intervals (95%) for yield ranges. If purity varies, correlate HPLC peak area percentages with reaction parameters using multivariate regression .

Q. How can researchers address discrepancies between theoretical and experimental spectroscopic data for this compound?

  • Methodological Answer: Reconcile NMR chemical shifts using computational tools (e.g., ACD/Labs or Gaussian NMR prediction). For crystallographic mismatches, check for polymorphism by recrystallizing under varied conditions (e.g., slow evaporation vs. diffusion). Publish raw data (e.g., .cif files for XRD) to enable peer validation .

Ethical & Reporting Standards

Q. What criteria ensure this compound’s experimental data meets publication standards in pharmaceutical chemistry?

  • Methodological Answer: Adhere to ICH guidelines for analytical validation (e.g., LOD/LOQ for HPLC). Report yields to two decimal places only if instrumentation precision justifies it (e.g., ±0.01% balance accuracy). Avoid "significant" unless supported by t-tests (p<0.05). Disclose synthetic attempts with <5% yields in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrazole-72
Reactant of Route 2
Reactant of Route 2
Pyrazole-72

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.